molecular formula C13H12N2O B15060013 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B15060013
M. Wt: 212.25 g/mol
InChI Key: RSFFKMHITLRWEN-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that features both furan and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-furancarboxaldehyde with 4,5-dimethyl-1,2-phenylenediamine under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques, such as recrystallization or chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzimidazole moiety can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with various molecular targets. In biological systems, it may bind to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1H-benzo[d]imidazole: Similar structure but with the furan ring attached at a different position.

    5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the furan moiety, making it less versatile in terms of chemical reactivity.

    2-(Thiophen-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties.

Uniqueness

2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both furan and benzimidazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-(furan-3-yl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C13H12N2O/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h3-7H,1-2H3,(H,14,15)

InChI Key

RSFFKMHITLRWEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=COC=C3

Origin of Product

United States

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